Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-
Description
"Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-" is a dihydroisoquinoline derivative characterized by a partially hydrogenated isoquinoline backbone substituted with ethyl and methyl groups at positions 3 and 1,3, respectively. Dihydroisoquinolines are pivotal in medicinal chemistry due to their structural similarity to natural alkaloids and their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation . The ethyl and dimethyl substituents on this compound likely influence its lipophilicity, steric bulk, and electronic properties, which are critical for its pharmacological profile and synthetic accessibility .
Structure
3D Structure
Properties
CAS No. |
88960-55-8 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-ethyl-1,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-4-13(3)9-11-7-5-6-8-12(11)10(2)14-13/h5-8H,4,9H2,1-3H3 |
InChI Key |
WCZULFIGZWKRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the efficient production of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
N-Alkylation and Cyclization
The dihydroisoquinoline skeleton undergoes N-alkylation under acidic or nucleophilic conditions. For example:
-
Methyl bromoacetate reacts with 3,3-dimethyl-3,4-dihydroisoquinoline in acetonitrile at 60°C to form iminium salts, which precipitate as stable intermediates .
-
Steric hindrance from the 3-ethyl and 1,3-dimethyl groups can reduce reaction efficiency. In cases of bulky substituents, alternative alkylation pathways (e.g., via iminium intermediates) are preferred to avoid dealkylation .
| Entry | Reagent/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| 1 | Methyl bromoacetate, MeCN, 60°C | Formation of iminium salt | High | |
| 2 | BnBr, toluene, 70°C | N-Benzylation of dihydroisoquinoline | 89% |
Oxidation Reactions
Oxidation of the dihydroisoquinoline core to isoquinolinone derivatives is feasible under specific conditions:
-
Potassium ferricyanide (K₃Fe(CN)₆) in a dioxane/water mixture with KOH oxidizes the iminium salts to 3-substituted dihydroisoquinolinones .
-
Steric hindrance from the 3-ethyl group may lead to incomplete oxidation or dealkylation. For example, oxidation of a similarly substituted iminium salt resulted in trace target product and major dealkylated byproduct .
| Entry | Oxidant System | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| 1 | K₃Fe(CN)₆, KOH, dioxane/H₂O (1:2) | Dihydroisoquinolinone | 69% | Radical-mediated process | |
| 2 | mCPBA, CH₂Cl₂ | Partial oxidation | 8% | Steric hindrance limits |
Acylation and Functionalization
The nitrogen atom in the dihydroisoquinoline core participates in acylation reactions:
-
Acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine forms N-acylated derivatives under mild conditions .
-
Substituents at the 1- and 3-positions do not impede acylation but may influence rotamer distribution in solution .
| Entry | Acylating Agent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|---|
| 1 | Acetic anhydride | Room temperature | N-Acetyl derivative | 94.6% | |
| 2 | 2,6-Bis(chlorocarbonyl)pyridine | CH₂Cl₂, reflux | Bis-amide coordination compound | 85% |
Coordination Chemistry
The nitrogen atom acts as a ligand in metal coordination complexes :
-
Co³⁺ and Cu²⁺ form stable complexes with dihydroisoquinoline derivatives, confirmed by NMR and X-ray studies .
-
Conformational flexibility from the dihydro core allows multiple binding modes .
| Metal Ion | Ligand Structure | Application | Source |
|---|---|---|---|
| Co³⁺ | Bis-amide pyridine derivative | Enantioselective catalysis | |
| Cu²⁺ | THIQ-carboxylic acid derivative | Chiral catalyst synthesis |
Multicomponent Reactions
The compound participates in zwitterion-trapping reactions with activated acetylenes:
-
Ethyl propiolate and thiazolidin-2,4-dione form tricyclic adducts via zwitterionic intermediates .
-
Substituents at the 3-position enhance steric control, favoring regioselective product formation .
| Entry | Components | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|---|
| 1 | Ethyl propiolate, thiazolidin-2,4-dione | RT, no catalyst | 1,2-Dihydroisoquinoline | 85% |
Salt Formation and Acid-Base Reactions
The tertiary amine forms water-soluble salts with strong acids:
-
Hydrochloric acid converts the free base to a dihydrochloride salt, as seen in structurally analogous compounds .
| Entry | Acid | Salt Form | Application | Source |
|---|---|---|---|---|
| 1 | HCl (gaseous) | Dihydrochloride | Crystallization aid |
Radical-Mediated Processes
Oxidation reactions proceed via radical intermediates :
-
K₃Fe(CN)₆ generates hydroxide ions, which abstract hydrogen to form tetrahydroisoquinolinol intermediates .
-
Radical scavengers (e.g., TEMPO) inhibit product formation, confirming the radical pathway .
Synthetic Limitations and Side Reactions
-
Steric hindrance from the 3-ethyl group can lead to dealkylation during oxidation or alkylation .
-
Bulky substituents at the 1-position may reduce reactivity in N-acylation or metal coordination .
Key Structural Insights
Scientific Research Applications
Medicinal Chemistry
Isoquinoline derivatives are known for their diverse pharmacological properties. The compound 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline has been studied for its potential therapeutic effects against various diseases.
Anticancer Activity
Research indicates that isoquinoline alkaloids exhibit significant anticancer properties. For instance, several isoquinoline derivatives were tested against MCF-7 breast cancer cells, showing inhibitory effects with IC50 values below 20 μM. Notably, compounds derived from Hylomecon japonica demonstrated strong cytotoxicity comparable to doxorubicin, a standard chemotherapy drug .
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 18.43 | Breast |
| Compound B | 15.67 | Breast |
| Doxorubicin | 10.00 | Breast |
Neuroprotective Effects
Isoquinoline derivatives have also been explored for neuroprotective properties. Studies suggest that certain isoquinoline compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Structural Variations
The synthesis of isoquinoline derivatives often involves complex organic reactions that enhance their biological activity. For example, a one-pot synthesis method has been developed for creating novel N-alkyl substituted tetrahydroisoquinolines with promising biological activities .
Synthetic Pathways
The following table summarizes various synthetic methods for isoquinoline derivatives:
| Synthesis Method | Key Features |
|---|---|
| Bischler–Nepieralski Reaction | Forms isoquinoline moiety from phenylpropanoic acids |
| Solid-phase synthesis | Enables combinatorial libraries of isoquinolines |
| Catalytic hydrogenation | Simplifies the formation of tetrahydroisoquinolines |
Pharmacological Studies
Pharmacological studies have highlighted the potential of isoquinoline derivatives in various therapeutic areas:
Cardiovascular Protection
Isoquinoline alkaloids have shown cardiovascular protective effects by modulating blood pressure and improving endothelial function . These compounds could be beneficial in treating hypertension and other cardiovascular diseases.
Antimicrobial Properties
Some isoquinoline derivatives exhibit antimicrobial activity against both bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Several case studies illustrate the applications of 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various isoquinoline derivatives on MCF-7 cells, revealing that specific modifications to the isoquinoline structure enhance cytotoxicity against breast cancer cells.
Case Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects of isoquinoline derivatives in animal models of Parkinson's disease. Results indicated significant reductions in neuroinflammation and improved motor functions following treatment with these compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of "Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-" with related dihydroisoquinoline and tetrahydroisoquinoline derivatives:
Key Observations :
- Substituent Diversity : The target compound features alkyl groups (ethyl, methyl), whereas analogs may include methoxy (), aryl (), or halogen () substituents. Alkyl groups enhance lipophilicity, while methoxy or halogen groups introduce polar or electronic effects .
- Hydrogenation State: Unlike tetrahydroisoquinolines (e.g., ), dihydroisoquinolines retain one double bond, affecting conjugation and reactivity .
Physico-Chemical Properties
- Molecular Weight and Solubility: The target compound (C₁₄H₁₉N, MW: 201.3 g/mol) is more lipophilic than 3,4-dihydro-6,7-dimethoxyisoquinoline (C₁₁H₁₃NO₂, MW: 191.2 g/mol), which has polar methoxy groups enhancing water solubility .
Biological Activity
Isoquinoline derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- is particularly notable for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.
Molecular Formula: C12H15N
Molecular Weight: 189.25 g/mol
IUPAC Name: 3-Ethyl-3,4-dihydro-1,3-dimethylisoquinoline
CAS Number: 88960-55-8
Isoquinoline derivatives often interact with various biological targets, including enzymes and receptors. The mechanism of action for Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- may involve:
- Enzyme Inhibition: The compound can inhibit specific enzymes related to inflammation and cancer progression.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that isoquinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that various isoquinoline compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activity of Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-, however, requires further investigation to establish its efficacy against specific strains.
Anti-inflammatory Effects
Isoquinoline derivatives have been studied for their anti-inflammatory properties. In vitro tests have demonstrated that certain isoquinoline compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests that Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- could potentially modulate inflammatory responses.
Research Findings
A comprehensive review of literature and studies reveals several key findings regarding the biological activity of isoquinolines:
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of a related isoquinoline derivative in models of intracerebral hemorrhage. The compound significantly reduced oxidative damage in neuronal cells induced by ferroptosis .
- Antibacterial Activity : Another study examined a series of synthesized isoquinoline derivatives for their antibacterial properties against various pathogens. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 3-ethyl-3,4-dihydro-1,3-dimethylisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer: A three-step synthesis protocol (acetylation, cyclization with polyphosphoric acid, and borohydride reduction) is commonly used for structurally similar tetrahydroisoquinolines. For example, phenethylamine derivatives are acetylated, followed by cyclization under acidic conditions and subsequent reduction . To optimize yields, factors like temperature (e.g., 80–100°C for cyclization), solvent polarity, and catalyst choice (e.g., PPA vs. other acids) should be systematically tested. Characterization via H-NMR is critical for structural confirmation .
Q. How can researchers characterize the structural and electronic properties of this compound to validate its purity and configuration?
- Methodological Answer: Combine spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity (e.g., cytotoxicity, antimicrobial effects)?
- Methodological Answer:
- Cytotoxicity : Use MTT or resazurin assays on human cell lines (e.g., HEK-293) to establish IC values.
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a positive control .
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify bioactive thresholds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity for target proteins?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., neurotransmitter transporters). Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. What experimental strategies resolve contradictions in reported biological activity data for alkyl-substituted isoquinolines?
- Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with varying alkyl chain lengths (C1–C17) and test under standardized conditions to isolate structural contributors to activity .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., assay protocols, solvent effects) .
- Dose-Response Replication : Re-test disputed compounds in parallel with positive/negative controls to confirm reproducibility .
Q. How can factorial design optimize reaction parameters for scaling up synthesis while minimizing byproducts?
- Methodological Answer:
- Full Factorial Design : Vary factors like temperature (60–120°C), catalyst concentration (5–20 mol%), and reaction time (2–24 hrs). Use ANOVA to identify significant variables affecting yield .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. cyclization efficiency) using Design-Expert software .
- Green Chemistry Metrics : Track E-factor (waste/product ratio) and atom economy to improve sustainability .
Q. What advanced spectroscopic techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
